Thiophene Regioisomeric Selectivity: 3-Thienyl vs. 2-Thienyl Binding Affinity in FABP4/5 Inhibition
Within the non-annulated thiophenylamide chemotype, the 3-thienylacetyl moiety (as present in the target compound) delivers superior FABP4 binding compared to the 2-thienyl regioisomer. In the patent series, representative 3-thienyl analogs achieve FABP4 Ki values in the low nanomolar range (Ki < 50 nM), while the corresponding 2-thienyl isosteres typically show 5- to 20-fold weaker affinity [1]. This regioisomeric preference is attributed to a more favorable hydrogen-bond acceptor geometry of the 3-thienyl sulfur with a conserved residue in the FABP4 binding pocket [1]. The target compound N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide incorporates this privileged 3-thienylacetyl substructure.
| Evidence Dimension | FABP4 binding affinity (Ki) |
|---|---|
| Target Compound Data | 3-Thienylacetyl subclass: Ki < 50 nM (representative values from patent series). Exact value for CAS 1795493-60-5 not independently published. |
| Comparator Or Baseline | 2-Thienylacetyl isostere: Ki typically 5- to 20-fold higher than the 3-thienyl counterpart (e.g., >100 nM range). |
| Quantified Difference | ≥5-fold difference in Ki favoring the 3-thienyl regioisomer. |
| Conditions | In vitro fluorescence-based FABP4 competitive binding assay using recombinant human FABP4. Data drawn from US9353102B2 patent exemplars [1]. |
Why This Matters
Procurement of the 3-thienyl regioisomer is essential for FABP4/5-targeting programs because the 2-thienyl analog is predicted to lose at least 5-fold in binding potency.
- [1] Buettelmann, B. et al. Non-annulated thiophenylamides as inhibitors of fatty acid binding protein (FABP) 4 and/or 5. US Patent US9353102B2, 2016. View Source
